![molecular formula C16H13N B375337 2-(3-Methylphenyl)quinoline CAS No. 24641-30-3](/img/structure/B375337.png)
2-(3-Methylphenyl)quinoline
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Overview
Description
“2-(3-Methylphenyl)quinoline” is a derivative of quinoline, a nitrogen-containing heterocycle. Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The chemical behavior of quinoline derivatives can be influenced by modifications at different positions on the quinoline ring.
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. For instance, one method involves the one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent . Another method involves N-methylation of desmethyl precursors using [11C]methyl iodide or [11C]methyl triflate, alongside bases like tetrabutylammonium hydroxide or potassium hydroxide in dimethylformamide.Molecular Structure Analysis
The molecular structure of compounds related to “2-(3-Methylphenyl)quinoline” has been characterized using techniques such as X-ray diffraction. Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .Chemical Reactions Analysis
Quinoline derivatives exhibit various chemical reactions, including intramolecular hydrogen bonding and reactivity towards different electrophiles. The chemical behavior can be influenced by modifications at different positions on the quinoline ring.Scientific Research Applications
Medicinal Chemistry: Drug Discovery and Development
2-(3-Methylphenyl)quinoline serves as a crucial scaffold in medicinal chemistry, particularly in drug discovery and development . Its structural features make it a versatile precursor for synthesizing compounds with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis properties . The compound’s ability to interact with various biological targets such as proteins, receptors, and enzymes opens pathways for novel medication candidates to address global health issues .
Industrial Chemistry: Synthesis Protocols
In industrial chemistry, 2-(3-Methylphenyl)quinoline is utilized in the synthesis of various chemical products . Classical synthesis protocols like Gould–Jacob, Friedländer, and Skraup, as well as modern methods involving transition metal-catalyzed reactions and green chemistry approaches, are employed to construct and functionalize the quinoline scaffold . These methods aim to reduce environmental impact and improve efficiency in industrial-scale chemical production .
Synthetic Organic Chemistry: Multicomponent Reactions
The compound is instrumental in synthetic organic chemistry, where it is used in multicomponent reactions (MCRs) to build complex molecular architectures . These reactions are highly valued for their efficiency and ability to converge multiple starting materials into a single product, streamlining the synthesis process and enabling the creation of diverse and complex organic molecules .
Bioorganic Chemistry: Biomolecular Interactions
2-(3-Methylphenyl)quinoline has significant applications in bioorganic chemistry, where its derivatives are studied for their interactions with biomolecules . These interactions are crucial for understanding the compound’s role in various biological processes and its potential therapeutic effects. Research in this field often focuses on the synthesis and evaluation of bioactive derivatives with specific pharmacological activities .
Agrochemical Chemistry: Pesticides and Plant Protection
The agrochemical potential of quinoline derivatives, including 2-(3-Methylphenyl)quinoline, is explored for developing new pesticides and plant protection agents . These compounds exhibit a broad spectrum of biological activities that can be harnessed to combat pathogenic infections in crops, thereby improving agricultural yield and food supply .
Materials Science: Photovoltaics and OLEDs
Lastly, 2-(3-Methylphenyl)quinoline derivatives find applications in materials science, particularly in the development of third-generation photovoltaics and organic light-emitting diodes (OLEDs) . Their photophysical properties, such as UV-Vis absorption, fluorescence maxima, and quantum yields, make them suitable for use as fluorescence probes, sensors, and materials in energy-harvesting and light-emitting devices .
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . For instance, 3-Heterocyclyl quinolones have been described as a series of allosteric-site inhibitors of the HCV NS5B polymerase .
Mode of Action
Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Quinoline derivatives have been found to show antileishmanial activity against leishmania spp, suggesting they may affect the biochemical pathways of these organisms .
Pharmacokinetics
The structural diversity of synthetized quinoline compounds provides high and selective activity, as well as low toxicity on human cells , which could suggest favorable ADME properties.
Result of Action
Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects suggest that 2-(3-Methylphenyl)quinoline may have similar impacts at the molecular and cellular levels.
Action Environment
The broad spectrum of bioactivities exhibited by quinoline derivatives suggests that they may be effective in a variety of environments .
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the study and development of quinoline derivatives, including “2-(3-Methylphenyl)quinoline”, have potential future directions in these areas .
properties
IUPAC Name |
2-(3-methylphenyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNAHCOBHVPDPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)quinoline |
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